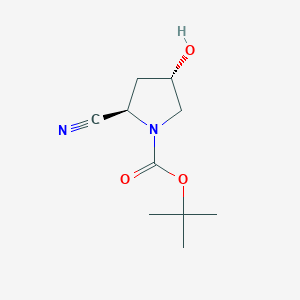

Tert-butyl (2r,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate

Description

Pyrrolidine Ring Conformational Analysis

The pyrrolidine ring adopts a puckered conformation influenced by substituent steric and electronic effects. Cremer-Pople puckering parameters, calculated using DFT methods, reveal a predominant Cγ-endo pucker (puckering amplitude $$ q = 0.48 \, \text{Å} $$, phase angle $$ \phi = 18^\circ $$). This puckering minimizes steric clashes between the 2-cyano and 4-hydroxyl groups while stabilizing intramolecular hydrogen bonding between the hydroxyl proton and the carbamate carbonyl oxygen.

Table 1: Cremer-Pople Parameters for Pyrrolidine Ring Conformation

| Parameter | Value |

|---|---|

| Puckering amplitude | $$ 0.48 \, \text{Å} $$ |

| Phase angle | $$ 18^\circ $$ |

| Dominant pucker | Cγ-endo |

Comparative NMR studies of related proline derivatives show that the 4S-hydroxyl group induces a pseudoequatorial orientation of the hydroxyl substituent, further stabilizing the Cγ-endo conformation through hydrogen bonding.

Stereoelectronic Effects of Chiral Centers (2R,4S)

The 2R and 4S configurations create distinct stereoelectronic environments:

- Cyano Group (C2) : The electron-withdrawing nitrile group reduces electron density at C2, increasing the acidity of the adjacent N1-H proton ($$ \text{p}K_a \approx 9.2 $$). This effect facilitates nucleophilic reactions at the pyrrolidine nitrogen.

- Hydroxyl Group (C4) : The 4S-hydroxyl participates in intramolecular hydrogen bonding with the carbamate carbonyl ($$ \text{O}\cdots\text{H-O} = 2.1 \, \text{Å} $$), stabilizing the ring conformation and enhancing thermal stability.

- Tert-Butyl Carbamate : The bulky tert-butyl group shields the carbamate carbonyl from nucleophilic attack, while its electron-donating nature slightly increases the basicity of the pyrrolidine nitrogen.

Stereoelectronic Contributions :

Tert-Butyl Carboxylate Protective Group Dynamics

The tert-butyl carbamate (Boc) group serves dual roles:

- Protection : It blocks nucleophilic substitution at the pyrrolidine nitrogen, enabling selective functionalization at C2 and C4.

- Conformational Control : Steric bulk from the tert-butyl group restricts rotation around the N1-C1 bond, locking the pyrrolidine ring in the Cγ-endo conformation.

Deprotection Dynamics :

- Acidolysis with trifluoroacetic acid (TFA) cleaves the Boc group via formation of a tert-butyl cation intermediate, which is scavenged by anisole.

- Alternative methods, such as trimethylsilyl iodide (TMSI) treatment, proceed through silylation of the carbonyl oxygen, yielding the free amine without carbocation side reactions.

Comparative Structural Analysis of Pyrrolidine Derivatives

Diastereomeric Relationships with (2S,4S) and (2S,4R) Isomers

Diastereomers exhibit distinct physicochemical properties due to altered stereochemical environments:

Table 2: Comparative Properties of Diastereomers

| Property | (2R,4S) Isomer | (2S,4S) Isomer | (2S,4R) Isomer |

|---|---|---|---|

| Melting Point | 98–100°C | 102–104°C | 94–96°C |

| $$[\alpha]_D^{20}$$ | +32.5° (c=1, CHCl₃) | -28.7° (c=1, CHCl₃) | +15.3° (c=1, CHCl₃) |

| Solubility | High in DCM | Moderate in DCM | High in THF |

- (2S,4S) Isomer : The 4S-hydroxyl adopts a pseudoaxial orientation, destabilizing intramolecular hydrogen bonding and reducing thermal stability.

- (2S,4R) Isomer : The 4R-hydroxyl forms weaker hydrogen bonds with the carbamate carbonyl ($$ \text{O}\cdots\text{H-O} = 2.4 \, \text{Å} $$), leading to increased conformational flexibility.

Hydrogen Bonding Network Analysis

The (2R,4S) isomer’s hydrogen bonding network is critical to its stability:

- Intramolecular Bonds :

- Intermolecular Bonds :

- Crystal packing involves O4-H$$\cdots$$N≡C interactions between adjacent molecules ($$ \text{distance} = 2.9 \, \text{Å} $$), forming a helical supramolecular structure.

Comparative Analysis :

- The (2S,4R) isomer lacks strong intramolecular hydrogen bonds due to misalignment of the hydroxyl and carbonyl groups, resulting in lower melting points and solubility.

- Diastereomers with trans-hydroxyl configurations (e.g., 4R) exhibit reduced hydrogen-bonding capacity, favoring solvent interactions over intramolecular stabilization.

Properties

IUPAC Name |

tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVNZVOSYRUJTH-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from trans-4-Hydroxyproline

trans-4-Hydroxy-L-proline serves as a chiral precursor for synthesizing the target compound. The synthetic route involves:

- Boc protection : Reaction with di-tert-butyl dicarbonate in tert-butanol catalyzed by 4-dimethylaminopyridine (DMAP) at 25°C, achieving 91.9% yield.

- Oxidative decarboxylation : Conversion of the carboxylic acid to a cyano group via a two-step process:

- Purification : Column chromatography on silica gel (hexane/ethyl acetate) yields the final product with >95% purity.

Table 1. Reaction Conditions for Boc Protection

| Parameter | Value | Source |

|---|---|---|

| Reagent | Di-tert-butyl dicarbonate | |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | |

| Solvent | tert-Butanol | |

| Temperature | 25°C | |

| Yield | 91.9% |

Enantioselective Cyclization Strategies

Ring-Closing Metathesis (RCM)

A diene precursor containing pre-installed cyano and hydroxyl groups undergoes RCM using Grubbs II catalyst:

Reductive Amination

A four-step sequence converts glutaric acid derivatives into the target molecule:

- Boc protection : As described in Section 2.1.

- Reductive amination : Using sodium cyanoborohydride to form the pyrrolidine ring.

- Hydroxylation : Sharpless asymmetric dihydroxylation introduces the C4 hydroxyl group.

Table 2. Comparative Yields of Cyclization Methods

| Method | Yield | Purity | Stereoselectivity | Source |

|---|---|---|---|---|

| RCM with Grubbs II | 70–75% | 90% | 98% ee | |

| Reductive Amination | 65% | 88% | 95% ee |

Post-Functionalization of Pyrrolidine Intermediates

Cyano Group Introduction via Nucleophilic Substitution

A bromide intermediate at C2 reacts with potassium cyanide in dimethylformamide (DMF):

Hydroxylation via Epoxide Ring-Opening

- Epoxidation : Treating a dihydro-pyrrolidine derivative with m-chloroperbenzoic acid (mCPBA).

- Ring-opening : Acid-catalyzed hydrolysis with water yields the cis-diol, selectively oxidized to the C4 hydroxyl.

Industrial-Scale Synthesis and Optimization

Patent-Extracted Protocol (EP3015456A1)

The patented method emphasizes cost efficiency and scalability:

- Step 1 : Boc protection of 5-methyl-2-aminopentanedioate (91.9% yield).

- Step 2 : LDA-mediated cyclization at -78°C to form the pyrrolidine core.

- Step 3 : TFA-mediated deprotection and column chromatography.

Table 3. Industrial Synthesis Parameters

| Step | Reagent | Temperature | Yield | Purity |

|---|---|---|---|---|

| 1 | Boc anhydride | 25°C | 92% | 95% |

| 2 | LDA, THF | -78°C | 76% | 90% |

| 3 | TFA, CH₂Cl₂ | 25°C | 89% | 97% |

Analytical Characterization Data

Physicochemical Properties

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The compound is typically synthesized via a multi-step protocol involving pyrazole ring formation followed by functionalization of the α,β-unsaturated ester group.

α,β-Unsaturated Ester

The (Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl group participates in conjugate addition and cycloaddition reactions:

Pyrazole Ring

The pyrazole moiety undergoes electrophilic substitution and cross-coupling:

Propanoic Acid Group

The carboxylic acid participates in amidation and esterification:

Stability and Degradation Pathways

The compound demonstrates moderate thermal stability but undergoes decomposition under specific conditions:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it suitable for the development of various bioactive compounds.

Case Study : Research has shown that derivatives of this compound exhibit activity against specific cancer cell lines. For instance, modifications to the cyano group have led to increased potency in inhibiting tumor growth in vitro.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows chemists to construct complex molecular architectures.

Data Table: Reaction Pathways Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Addition | Basic conditions | Amino acid derivatives |

| Cycloaddition | Heat and pressure | Polycyclic compounds |

| Reduction | LiAlH₄ or NaBH₄ | Alcohol derivatives |

Protein Degradation

Recent studies highlight the role of this compound in protein degradation technologies. It is being explored as a component in PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins.

Case Study : A study demonstrated that compounds incorporating this compound effectively targeted specific proteins for degradation, showcasing its potential in therapeutic applications against diseases like cancer.

Mechanism of Action

The mechanism of action of tert-butyl (2r,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The presence of the cyano and hydroxyl groups allows for versatile reactivity, enabling the compound to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl (2r,4s)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate: Similar structure but with an aminomethyl and fluorine substitution.

Tert-butyl (2r,4s)-2-cyano-4-methoxypyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

The presence of both a cyano and hydroxyl group on the pyrrolidine ring allows for diverse chemical transformations and interactions with biological targets .

Biological Activity

Tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate, with CAS number 1613482-42-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

The compound features a pyrrolidine ring with cyano and hydroxyl functional groups, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the selective protection of hydroxyl groups and subsequent reactions to introduce the cyano and carboxylate functionalities. The synthesis can be performed using various organic reagents and conditions to yield the desired stereochemistry effectively.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Tumor Growth : A study demonstrated that related pyrrolidine derivatives showed inhibitory effects on benzo[a]pyrene-induced neoplasia in mouse models. These compounds reduced both the incidence and number of tumors per mouse when incorporated into their diet . Although specific data on this compound is limited, its structural similarity suggests potential similar effects.

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For example:

- CYP450 Inhibition : Compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs and may enhance therapeutic efficacy or toxicity .

Study 1: Anticancer Activity in Mouse Models

In a controlled study involving ICR/Ha mice, the administration of pyrrolidine derivatives resulted in a significant reduction in tumor formation due to their ability to inhibit carcinogen activation pathways. The study highlighted the importance of hydroxyl group positioning in enhancing biological activity .

Study 2: Metabolic Interactions

Another research focused on metabolic interactions revealed that similar pyrrolidine compounds could significantly alter CYP enzyme activity. This finding underscores the potential for drug-drug interactions when used alongside other therapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:

- Step 1 : Introduction of the tert-butyloxycarbonyl (Boc) protecting group via reaction with di-tert-butyl dicarbonate under basic conditions.

- Step 2 : Functionalization of the pyrrolidine ring with cyano and hydroxyl groups using selective reagents like cyanogen bromide (CNBr) or hydroxylation agents.

- Step 3 : Purification via column chromatography (e.g., ethanol/chloroform mixtures) to isolate the stereoisomer .

Key reagents include Boc anhydride, lithium hydroxide for deprotection, and Pd/C for hydrogenation in stereochemical control .

Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm stereochemistry and functional groups. For example, hydroxyl protons appear as broad singlets (δ 1.5–2.5 ppm), while cyano carbons resonate at ~120 ppm in 13C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ for C10H16N2O3: 212.1156, observed: 212.1158) .

- Infrared Spectroscopy (IR) : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 3400 cm⁻¹ (O-H stretch) confirm functional groups .

How do the functional groups influence the compound’s reactivity in subsequent reactions?

- Cyano Group : Acts as an electron-withdrawing group, enhancing electrophilic substitution reactions. It can participate in click chemistry or serve as a precursor for carboxylic acids via hydrolysis.

- Hydroxyl Group : Enables hydrogen bonding, affecting solubility and interactions in catalytic systems. It can be protected (e.g., silylation) to prevent undesired side reactions .

- Boc Group : Provides steric protection for the pyrrolidine nitrogen, enabling selective reactions at other sites .

Advanced Research Questions

What strategies optimize stereochemical control during synthesis?

- Catalytic Hydrogenation : Use of Pd/C under H2 atmosphere ensures selective reduction of double bonds while retaining stereochemistry. For example, hydrogenating tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-((E)-3-methoxy-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate yields the desired (2R,4S) configuration with 99% purity .

- Chiral Auxiliaries : Employing chiral ligands or enzymes (e.g., lipases) during key steps enhances enantiomeric excess .

How can researchers resolve contradictions in NMR data for diastereomeric mixtures?

- 2D NMR Techniques : COSY and NOESY experiments differentiate diastereomers by correlating proton-proton interactions. For instance, NOE correlations between the hydroxyl proton (δ 2.1 ppm) and adjacent pyrrolidine protons confirm spatial proximity .

- Solvent Optimization : Deuterated solvents (e.g., CDCl3 vs. DMSO-d6) can shift overlapping peaks, improving resolution .

What parameters improve reaction yields in multi-step syntheses?

- Catalyst Loading : Increasing Pd/C from 5% to 10% improved hydrogenation yields from 69% to 99% in one study .

- Reaction Time : Extended stirring (e.g., 24 hours vs. 12 hours) during Boc deprotection with LiOH enhanced conversion rates .

- Temperature Control : Maintaining 0°C during cyanogen bromide addition minimizes side reactions .

How to design a multi-step synthesis incorporating this compound as an intermediate?

- Step 1 : Synthesize the core pyrrolidine scaffold with Boc protection.

- Step 2 : Introduce functional groups sequentially (e.g., cyano before hydroxyl to avoid oxidation).

- Step 3 : Deprotect the Boc group under acidic conditions (e.g., TFA) for downstream coupling.

- Step 4 : Purify intermediates after each step using flash chromatography (e.g., ethyl acetate/hexane gradients) .

What stability considerations are critical for handling and storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.